molecular formula C8H4BrF5O B190067 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene CAS No. 145767-78-8

5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene

Cat. No. B190067
M. Wt: 291.01 g/mol
InChI Key: PKBORPYIKXALHI-UHFFFAOYSA-N
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Description

5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the CAS Number: 145767-78-8 . It has a molecular weight of 291.02 and its IUPAC name is 4-bromo-2,6-difluorophenyl 2,2,2-trifluoroethyl ether . It is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The molecular formula of this compound is C8H4BrF5O . The InChI Code is 1S/C8H4BrF5O/c9-4-1-5(10)7(6(11)2-4)15-3-8(12,13)14/h1-2H,3H2 . This indicates that the molecule consists of a benzene ring with bromo, difluoro, and trifluoroethoxy substituents .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.794g/cm3 . The boiling point is 175.315ºC at 760 mmHg . The molecular weight is 276.98600 . The flash point is 72.901ºC .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures to take if swallowed or if it comes in contact with skin or eyes .

Future Directions

While specific future directions for this compound are not available in the search results, it’s worth noting that compounds like this are often used in the synthesis of other complex organic molecules. They can serve as building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

5-bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-4-1-5(10)7(6(11)2-4)15-3-8(12,13)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBORPYIKXALHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OCC(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628880
Record name 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene

CAS RN

145767-78-8
Record name 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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